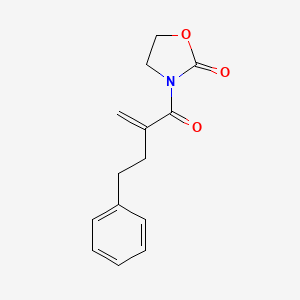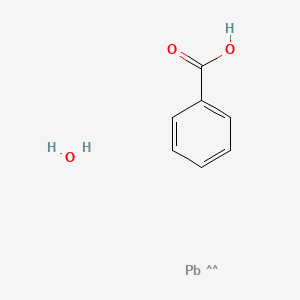
CID 156593728
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead benzoate is an organometallic compound with the chemical formula ( \text{Pb(C}_7\text{H}_5\text{O}_2\text{)}_2 ). It is a lead salt of benzoic acid and is known for its applications in various fields, including chemistry and industry. The compound is characterized by its crystalline structure and is often used in specialized chemical reactions and as a stabilizer in certain materials .
Métodos De Preparación
Lead benzoate can be synthesized through several methods. One common synthetic route involves the reaction of benzoic acid with lead(II) oxide (PbO). The reaction is typically carried out in a solvent such as ethanol, where benzoic acid is dissolved and then reacted with lead(II) oxide to form lead benzoate. The reaction can be represented as follows:
[ \text{2 C}_7\text{H}_6\text{O}_2 + \text{PbO} \rightarrow \text{Pb(C}_7\text{H}_5\text{O}_2\text{)}_2 + \text{H}_2\text{O} ]
Another method involves the reaction between sodium benzoate and a soluble lead compound, such as lead(II) nitrate. This method is often used in industrial settings due to its efficiency and scalability .
Análisis De Reacciones Químicas
Lead benzoate undergoes various chemical reactions, including:
Oxidation: Lead benzoate can be oxidized under certain conditions to form lead oxide and benzoic acid.
Reduction: The compound can be reduced to lead metal and benzoic acid using strong reducing agents.
Substitution: Lead benzoate can participate in substitution reactions where the benzoate group is replaced by other ligands.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Lead benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Lead benzoate is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its direct use in medicine.
Industry: The compound is used as a stabilizer in polymers and as a preservative and antimicrobial agent in certain products
Mecanismo De Acción
The mechanism of action of lead benzoate involves its interaction with various molecular targets. In biological systems, lead benzoate can bind to proteins and enzymes, disrupting their normal function. This can lead to toxic effects, including interference with cellular processes and enzyme activity. The exact pathways and molecular targets involved are still under investigation, but it is known that lead compounds can affect the nervous system and other critical biological functions .
Comparación Con Compuestos Similares
Lead benzoate can be compared with other lead(II) complexes containing benzoate derivatives, such as:
Lead(II) acetate: Used in similar applications but has different solubility and reactivity properties.
Lead(II) piperonylate: Exhibits unique luminescent properties and is used in specialized applications.
Lead(II) methoxybenzoate: Similar in structure but has different physical and chemical properties due to the presence of methoxy groups
These compounds share some similarities with lead benzoate but also have distinct properties that make them suitable for specific applications.
Propiedades
Número CAS |
15907-04-7 |
|---|---|
Fórmula molecular |
C7H8O3Pb |
Peso molecular |
347 g/mol |
Nombre IUPAC |
lead(2+);dibenzoate |
InChI |
InChI=1S/C7H6O2.H2O.Pb/c8-7(9)6-4-2-1-3-5-6;;/h1-5H,(H,8,9);1H2; |
Clave InChI |
RSUMUOBJQJRSKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.O.[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



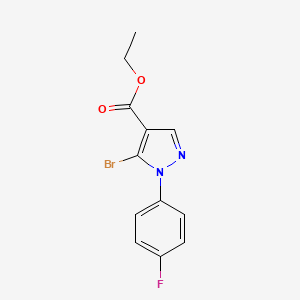
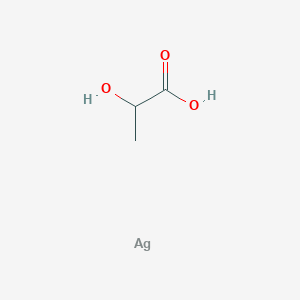
![(1S,8R,10R,15S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane](/img/structure/B12338493.png)

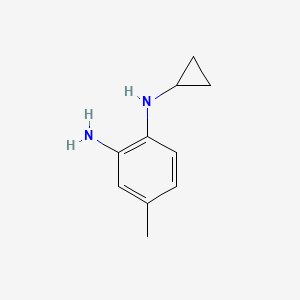
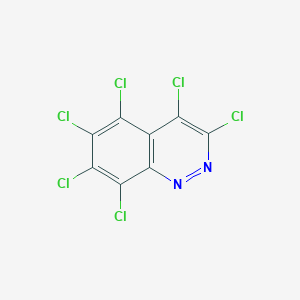
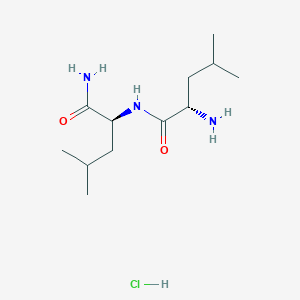

![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide](/img/structure/B12338547.png)
